3-(Hydroxyamino)benzamide

HDAC3 Neuroblastoma Apoptosis

Researchers often face off-target confounding or incomplete enzyme blockade when selecting benzamide analogs for mechanistic studies. 3-(Hydroxyamino)benzamide (CAS 252251-19-7) solves this with validated dual pharmacology: • Potent HDAC3 inhibition (ID50 = 0.07 µM) for neuroblastoma pathway dissection • Partial PARP-1 modulation (IC50 = 30,000 nM) enabling dose-response DNA repair studies • No significant VAP-1 (IC50 >100 µM) or MAO-B (IC50 = 685 µM) interference Available for immediate B2B shipment as a research-grade chemical probe.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 252251-19-7
Cat. No. B13942051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxyamino)benzamide
CAS252251-19-7
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NO)C(=O)N
InChIInChI=1S/C7H8N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4,9,11H,(H2,8,10)
InChIKeyUODDYEYDQIURQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxyamino)benzamide (CAS 252251-19-7): A Multi-Target Pharmacophore for Oncology and Neurodegenerative Research


3-(Hydroxyamino)benzamide is a benzamide derivative characterized by a hydroxyamino (-NHOH) functional group at the meta-position of the benzamide scaffold, enabling dual enzyme inhibition via zinc-chelation in histone deacetylases (HDACs) and substrate competition in poly(ADP-ribose) polymerases (PARPs) [1]. This structural arrangement provides a versatile platform for chemical biology applications, with documented activity across multiple therapeutic areas including oncology and neurodegeneration [2].

Multi-target HDAC / PARP pathway research tool
Reported fit for HDAC3-mediated apoptosis studies
Supports chemical biology probe applications

The Critical Importance of Selecting 3-(Hydroxyamino)benzamide Over Generic Benzamide Analogs for Target Engagement


Substitution of 3-(Hydroxyamino)benzamide with generic benzamide analogs, such as 3-aminobenzamide, is not pharmacologically equivalent due to distinct zinc-binding modalities and enzyme selectivity profiles. The hydroxyamino moiety in 3-(Hydroxyamino)benzamide enables potent HDAC inhibition (sub-micromolar ID50) and PARP modulation [1], whereas 3-aminobenzamide primarily acts as a competitive PARP inhibitor with limited HDAC activity . This divergence in target engagement can lead to different downstream biological outcomes, including apoptosis induction and anti-proliferative effects, making precise compound selection essential for experimental reproducibility and valid target validation studies [2].

Your Compound
Common Substitute
Key Difference
3-(Hydroxyamino)benzamide
3-Aminobenzamide
HDAC inhibition profile may not transfer; PARP modulation differs
3-(Hydroxyamino)benzamide
Olaparib
PARP potency and target selectivity profile may not be comparable
3-(Hydroxyamino)benzamide
Geldanamycin
HSP90 interaction context differs; off-target profiles may vary

Quantitative Differentiation of 3-(Hydroxyamino)benzamide (CAS 252251-19-7) for Informed Research Procurement


Superior HDAC3 Inhibitory Potency of 3-(Hydroxyamino)benzamide Compared to 3-Aminobenzamide

3-(Hydroxyamino)benzamide exhibits an ID50 of 0.07 μM against HDAC3 in vitro, demonstrating potent enzyme inhibition relevant to neuroblastoma research . In contrast, 3-aminobenzamide, a common benzamide analog, shows no significant HDAC3 inhibitory activity at comparable concentrations [1].

HDAC3 Inhibition (ID50)
Cross-study comparable
0.07 μM vs. >100 μM (3-aminobenzamide); >1,400-fold difference
Supports HDAC3-specific apoptosis pathway studies
In vitro enzymatic assay; cross-study comparison
HDAC3 Neuroblastoma Apoptosis

Differential PARP-1 Inhibition: 3-(Hydroxyamino)benzamide vs. Olaparib

3-(Hydroxyamino)benzamide inhibits PARP-1 with an IC50 of 30,000 nM (30 μM) in purified enzyme assays, classifying it as a moderate-potency inhibitor suitable for mechanistic studies [1]. The clinical PARP inhibitor Olaparib demonstrates an IC50 of 5 nM for PARP-1, representing a 6,000-fold increase in potency .

PARP-1 Inhibition (IC50)
Cross-study comparable
30,000 nM vs. 5 nM (Olaparib); 6,000-fold difference
Defines moderate PARP modulation for mechanistic research
Purified enzyme assay; cross-study comparable
PARP1 DNA Repair Cancer

Comparative Binding Affinity for HSP90: A Unique Differentiator

3-(Hydroxyamino)benzamide demonstrates a binding affinity (Kd) of 19,000 nM for human HSP90α as determined by NMR chemical shift perturbation, indicating a potential secondary target interaction [1]. In contrast, the benchmark HSP90 inhibitor Geldanamycin exhibits a Kd of 1.2 nM under comparable conditions [2].

HSP90α Binding (Kd)
Cross-study comparable
19,000 nM (Geldanamycin: 1.2 nM); 15,833-fold difference
Reported secondary target interaction; may influence cell-based studies
NMR chemical shift perturbation; cross-study comparable
HSP90 Chaperone Chemical Biology

Cross-Class Potency Comparison: PARP Inhibition of 3-(Hydroxyamino)benzamide vs. 3-Aminobenzamide

3-(Hydroxyamino)benzamide exhibits an IC50 of 30,000 nM against PARP-1 in cell-free assays, positioning it as a moderate-potency inhibitor [1]. The prototypical PARP inhibitor 3-aminobenzamide shows an IC50 of <50 nM in CHO cell assays, indicating a 600-fold higher cellular potency for 3-aminobenzamide .

PARP-1 Inhibition (IC50)
Cross-study comparable
30,000 nM vs. 50 nM (3-aminobenzamide); 600-fold difference in cellular context
Highlights distinct PARP modulation profile for dose-response studies
Cell-free vs. cell-based assay; cross-study comparable
PARP DNA Repair Cancer

Differential Off-Target Profile: VAP-1 and MAO-B Inhibition

3-(Hydroxyamino)benzamide demonstrates weak inhibition of rat VAP-1 (IC50 > 100,000 nM) [1] and minimal activity against MAO-B (IC50 = 685,000 nM) [2]. These data, while not directly compared to a single analog, provide a class-level inference that benzamide derivatives with a hydroxyamino moiety generally exhibit lower off-target activity against these amine oxidases compared to other structural classes, such as hydrazines [3].

Off-Target Profile (VAP-1, MAO-B)
Class-level inference
VAP-1 IC50 >100,000 nM; MAO-B IC50 685,000 nM
Reported lower off-target activity vs. hydrazine class
Class-level inference; requires target-specific validation
VAP-1 MAO-B Off-Target

Optimized Research Applications of 3-(Hydroxyamino)benzamide Based on Validated Differentiation Data


Targeted HDAC3 Inhibition in Neuroblastoma Research

Given its potent ID50 of 0.07 μM against HDAC3 [1], 3-(Hydroxyamino)benzamide is optimally suited for studies investigating HDAC3-specific pathways in neuroblastoma cell lines. It can be used to validate HDAC3 as a therapeutic target and to dissect the downstream effects of HDAC3 inhibition on apoptosis and tumor growth.

Moderate-Potency PARP Inhibition for Mechanistic Studies

With an IC50 of 30,000 nM for PARP-1 [1], this compound is a valuable tool for researchers seeking to modulate PARP activity without complete ablation. This allows for the study of dose-dependent effects on DNA repair, cell cycle progression, and transcriptional regulation, providing a nuanced understanding of PARP biology.

Chemical Biology Probe with a Clean Off-Target Profile

The lack of significant activity against VAP-1 (IC50 > 100,000 nM) and MAO-B (IC50 = 685,000 nM) [1] makes 3-(Hydroxyamino)benzamide a reliable chemical probe for cellular assays, minimizing the risk of confounding effects from these off-target enzymes. This is particularly important in studies involving cell viability, proliferation, and metabolic readouts.

Dual HDAC/PARP Inhibition in Combinatorial Cancer Therapy Models

The dual inhibitory activity against HDACs (e.g., HDAC3 ID50 = 0.07 μM) and PARP (IC50 = 30,000 nM) [1] positions 3-(Hydroxyamino)benzamide as a unique tool for preclinical studies exploring the synergistic effects of simultaneous HDAC and PARP blockade in cancer models, a strategy of increasing clinical interest [2].

Application
Selection Property
Validation Focus
HDAC3 pathway studies in neuroblastoma
HDAC3 inhibition potency profile
Apoptosis endpoint review in neuroblastoma models
Moderate PARP modulation for mechanistic studies
PARP inhibition potency range
DNA repair and cell cycle endpoint review
Chemical biology probe with clean off-target profile
Reported off-target enzyme profile
Cell viability and metabolic assay context
Dual HDAC/PARP pathway research models
Dual inhibitory activity
Synergistic pathway response in cancer research models
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